molecular formula C9H9N3OS2 B1348864 5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol CAS No. 52494-33-4

5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol

Cat. No.: B1348864
CAS No.: 52494-33-4
M. Wt: 239.3 g/mol
InChI Key: YSTOHGZAZWZINJ-UHFFFAOYSA-N
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Description

5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol (CAS: 379728-86-6 or 438227-04-4) is a sulfur-containing heterocyclic compound characterized by a 1,3,4-thiadiazole core substituted with a 2-methoxyphenylamino group at position 5 and a thiol (-SH) group at position 2. Its molecular formula is C₁₀H₁₁N₃OS₂, and it has a molecular weight of 265.34 g/mol. This compound is synthesized via nucleophilic substitution reactions, often involving the condensation of 2-methoxy-phenylamine with 1,3,4-thiadiazole-2-thiol precursors under controlled conditions .

The compound’s structural features, including the electron-rich methoxy group and the reactive thiol moiety, make it a versatile scaffold for further functionalization. It has been explored for applications in medicinal chemistry, particularly as a precursor for derivatives with cytotoxic, antioxidant, and antimicrobial activities .

Properties

IUPAC Name

5-(2-methoxyanilino)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS2/c1-13-7-5-3-2-4-6(7)10-8-11-12-9(14)15-8/h2-5H,1H3,(H,10,11)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTOHGZAZWZINJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351693
Record name 5-(2-Methoxyanilino)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828684
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

52494-33-4
Record name NSC246974
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246974
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2-Methoxyanilino)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol undergoes various chemical reactions, including:

Scientific Research Applications

5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Thiadiazole Derivatives

The pharmacological and chemical properties of 5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol are best understood in comparison to structurally related compounds. Below is a detailed analysis of its analogs, highlighting differences in substituents, biological activities, and synthetic pathways.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Key Biological Activities Synthesis Highlights References
This compound 2-Methoxyphenylamino at C5; Thiol at C2 Cytotoxic (IC₅₀: ~15–25 μM), moderate antioxidant Optimized nucleophilic substitution with 2-methoxy-phenylamine
5-[(4-Arylidine)amino]-[1,3,4]thiadiazole-2-thiol Arylidine group at C5; Thiol at C2 Cytotoxic (IC₅₀: 8–20 μM against HeLa cells) Condensation with aromatic aldehydes
5-Amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles Alkyl/glycosyl groups at C2; Amino at C5 Antioxidant (EC₅₀: 40–60 μM in DPPH assay) Regioselective alkylation/glycosylation of 5-amino-1,3,4-thiadiazole-2-thiol
4-Phenyl-5-((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl-1,2,4-triazole-3-thiol Triazole-thiadiazole hybrid Antimicrobial (MIC: 2–8 μg/mL against S. aureus) Multi-step synthesis involving thioether linkages
5-Methylamino-[1,3,4]thiadiazole-2-thiol Methylamino at C5; Thiol at C2 Limited bioactivity reported Direct alkylation of thiol precursor

Structural and Electronic Differences

  • Substituent Effects: The 2-methoxyphenylamino group in the target compound enhances π-π stacking interactions in biological systems compared to simpler analogs like 5-methylamino-[1,3,4]thiadiazole-2-thiol .
  • Hybrid Systems: Compounds like 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl-1,2,4-triazole-3-thiol exhibit dual heterocyclic cores (triazole + thiadiazole), improving binding affinity to enzyme active sites (e.g., dihydrofolate reductase) compared to single-core derivatives .
  • Glycosylation: The introduction of glycosyl groups in 5-amino-2-glycosylthio-1,3,4-thiadiazoles increases solubility and bioavailability, addressing a limitation of the hydrophobic methoxyphenyl derivative .

Biological Activity

5-(2-Methoxy-phenylamino)-[1,3,4]thiadiazole-2-thiol is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties. The data presented here is drawn from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound includes a thiadiazole ring substituted with a methoxyphenyl group. This structural configuration is significant as it influences the compound's biological activity.

Chemical Formula

  • Molecular Formula : C9_9H9_9N3_3OS
  • CAS Number : 37844-24-9

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Key Findings:

  • Cytotoxicity : A study reported that derivatives of 1,3,4-thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines such as A549 (lung), SK-MEL-2 (skin), and HCT15 (colon) with IC50_{50} values indicating potent activity .
  • Structure-Activity Relationship : The presence of substituents on the phenyl ring has been shown to enhance anticancer activity. For example, compounds with methoxy groups demonstrated improved inhibitory potency against prostate cancer cells (PC3) .
  • Selective Toxicity : Some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCancer Cell LineIC50_{50} (µM)Reference
Compound 21SK-MEL-24.27
Compound 35PC322.19 ± 2.1
Compound 44SK-OV-319.5

Antimicrobial Activity

The compound also shows promising antimicrobial properties, effective against various bacterial strains.

Key Findings:

  • Broad Spectrum Activity : Studies indicate that thiadiazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Minimum Inhibitory Concentration (MIC) : Specific derivatives demonstrated MIC values as low as 16 µg/mL against several pathogens, indicating strong antibacterial properties .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Compound 40S. aureus16
Compound 54E. faecalis16

Other Biological Activities

In addition to anticancer and antimicrobial effects, thiadiazole derivatives have been explored for other pharmacological activities including antifungal and antiviral properties.

Key Findings:

  • Antifungal Activity : Certain derivatives showed significant inhibition against fungal strains such as Candida albicans and Aspergillus niger with MIC values comparable to established antifungal agents .
  • Potential for Drug Development : The diverse biological activities suggest that these compounds could serve as lead compounds for drug development targeting multiple diseases.

Case Studies

Several case studies have documented the synthesis and evaluation of thiadiazole derivatives:

  • Synthesis and Evaluation : Research conducted by Alam et al. (2011) synthesized various thiadiazole derivatives and evaluated their anticancer activities across multiple cell lines, establishing a correlation between structural modifications and biological efficacy .
  • Antimicrobial Evaluation : Another study focused on synthesizing new thiadiazole derivatives and assessing their antimicrobial properties against a panel of bacterial strains, highlighting their potential as effective antimicrobial agents .

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